Nylidrin hydrochloride, also known as Buphenine, is a synthetic sympathomimetic amine. [, ] It belongs to the epinephrine-ephedrine group of compounds. [] Nylidrin has primarily been researched for its potential vasodilatory effects. [, ] Researchers have explored its effects on various systems, including cardiovascular, ocular, and respiratory. [, , ]
Nylidrin can be synthesized through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxyphenylacetic acid with a suitable amine. The synthesis process generally includes the following technical details:
The molecular formula of nylidrin is with a molecular weight of approximately 241.35 g/mol. Its structure features a phenolic ring substituted with an ethylamine side chain, which is crucial for its biological activity.
Nylidrin participates in various chemical reactions that are essential for its pharmacological activity. Key reactions include:
The mechanism of action of nylidrin involves its agonistic effect on β2-adrenergic receptors located on bronchial smooth muscle cells. Upon binding:
Studies have reported varying solubility profiles and stability data under different environmental conditions, which are critical for formulation development .
Nylidrin has several scientific uses, primarily within the fields of pharmacology and medicinal chemistry:
Nylidrin hydrochloride (C₁₉H₂₆ClNO₂; MW 335.87 g/mol), initially synthesized as buphenine hydrochloride (CAS 849-55-8), emerged from mid-20th-century efforts to develop peripheral vasodilators. Its molecular structure features a phenylethanolamine core with a p-hydroxyphenyl and 4-phenylbutan-2-yl substituent, conferring β₂-adrenergic receptor (ADRB2) agonist properties [1] [3]. Early pharmacological studies identified its ability to relax vascular smooth muscle, primarily through cAMP elevation via adenylate cyclase activation. This mechanism reduced peripheral vascular resistance and enhanced blood flow to skeletal muscles and the central nervous system [1].
Key mechanisms identified during initial characterization included:
Table 1: Fundamental Chemical and Pharmacological Properties of Nylidrin Hydrochloride
Property | Specification |
---|---|
IUPAC Name | 4-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}phenol hydrochloride |
Molecular Formula | C₁₉H₂₆ClNO₂ |
CAS Registry | 849-55-8 |
Mechanism of Action | β₂-adrenergic receptor agonist |
Primary Physicochemical Traits | Water solubility: 0.0204 mg/mL; Log P: 3.05 |
Early Therapeutic Rationale | Peripheral vasodilation, tissue oxygenation enhancement |
Initially developed for peripheral vascular disorders in the 1950s–60s, nylidrin’s indications expanded empirically to include:
By the 1970s, regulatory divergence emerged globally. While countries like Japan and Germany maintained approvals for vascular indications, the U.S. FDA initiated rigorous efficacy reviews under the Drug Efficacy Study Implementation (DESI) program. The European Medicines Agency (EMA) permitted restricted use for peripheral circulatory disorders but excluded cerebrovascular applications [1] [6].
Table 2: Global Regulatory Status Evolution of Nylidrin
Region/Period | Status | Approved Indications |
---|---|---|
United States (Pre-1980) | Marketed | Peripheral vascular disorders, cerebral circulatory insufficiency |
United States (Post-FDA review) | Withdrawn | All indications |
European Union | Restricted approval | Peripheral vascular disorders only |
Japan | Approved | Vasospastic conditions, diabetic vasculopathy |
India | Available (as buphenine) | Adjunct in OSMF, peripheral vascular disease |
The FDA’s withdrawal of nylidrin in the 1980s stemmed from methodical reassessments of clinical evidence. Key factors included:
The FDA’s final determination cited "lacking substantial evidence of effectiveness" for all cerebral circulatory insufficiencies, leading to market withdrawal. This action reflected evolving regulatory standards requiring robust randomized controlled trial (RCT) data—a benchmark nylidrin’s early pragmatic trials could not meet [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7